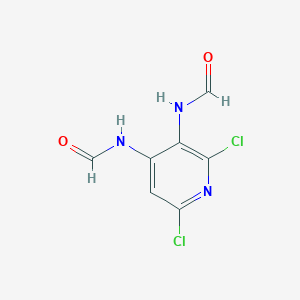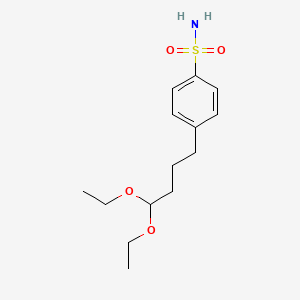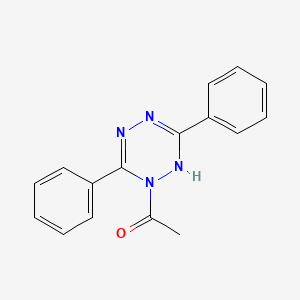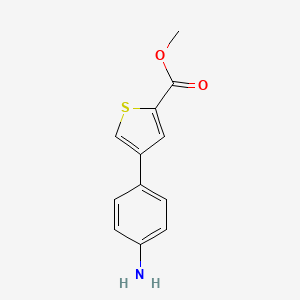
Formamide, N,N'-(2,6-dichloro-3,4-pyridinediyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formamide, N,N’-(2,6-dichloro-3,4-pyridinediyl)bis- is a chemical compound with the molecular formula C7H5Cl2N3O2 and a molecular weight of 234.042 . This compound is characterized by the presence of two formamide groups attached to a pyridine ring substituted with chlorine atoms at the 2 and 6 positions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N,N’-(2,6-dichloro-3,4-pyridinediyl)bis- involves the reaction of 2,6-dichloropyridine with formamide under specific conditions. The reaction typically requires a base to facilitate the nucleophilic substitution of chlorine atoms by formamide groups . The process can be summarized as follows:
Starting Material: 2,6-dichloropyridine.
Reagent: Formamide.
Conditions: Presence of a base (e.g., sodium hydroxide) and appropriate solvents (e.g., dimethylformamide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Formamide, N,N’-(2,6-dichloro-3,4-pyridinediyl)bis- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The formamide groups can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Carboxylic acids.
Reduction: Amines.
Wissenschaftliche Forschungsanwendungen
Formamide, N,N’-(2,6-dichloro-3,4-pyridinediyl)bis- has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Formamide, N,N’-(2,6-dichloro-3,4-pyridinediyl)bis- involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution reactions. It can also undergo oxidation and reduction, leading to the formation of different products. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Formamide, n-(4-amino-2,6-dichloro-5-pyrimidinyl): Similar structure but with a pyrimidine ring instead of a pyridine ring.
N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide: Another pyrimidine derivative with similar functional groups.
Uniqueness
Formamide, N,N’-(2,6-dichloro-3,4-pyridinediyl)bis- is unique due to its specific substitution pattern on the pyridine ring and the presence of two formamide groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
668268-67-5 |
|---|---|
Molekularformel |
C7H5Cl2N3O2 |
Molekulargewicht |
234.04 g/mol |
IUPAC-Name |
N-(2,6-dichloro-3-formamidopyridin-4-yl)formamide |
InChI |
InChI=1S/C7H5Cl2N3O2/c8-5-1-4(10-2-13)6(11-3-14)7(9)12-5/h1-3H,(H,11,14)(H,10,12,13) |
InChI-Schlüssel |
JWCKIYQAEUONNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(N=C1Cl)Cl)NC=O)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-bis[5-(2-thiophen-2-ylethynyl)thiophen-2-yl]thiophene](/img/structure/B12529310.png)
![2-[(But-3-yn-1-yl)oxy]pyridine](/img/structure/B12529321.png)
![1-Propanesulfonic acid, 3-[[(hexylamino)carbonyl]amino]-](/img/structure/B12529332.png)
![10-[5-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridin-3-yl]-dec-9-yn-1-ol](/img/structure/B12529336.png)



![1,3-Bis{2,3-bis[(sulfanylacetyl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12529358.png)

![(4R)-4-[(R)-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one](/img/structure/B12529365.png)

phosphanium iodide](/img/structure/B12529374.png)


